eNOS Inhibitory Activity: A Direct Quantitative Comparison with a Structural Analog
The compound demonstrates measurable inhibitory activity against human endothelial nitric oxide synthase (eNOS) with an IC50 value of 180 nM in an enzyme assay [1]. This provides a defined benchmark for its potency in this system. In contrast, a closely related positional isomer, 4-[2-(2-nitrovinyl)-1H-pyrrol-1-yl]benzoic acid, which differs only in the attachment point of the carboxylic acid on the phenyl ring (para- vs. meta-), is reported to be inactive or exhibit significantly reduced activity against the same target in analogous assays [2]. This direct comparison highlights that the meta-substitution pattern is critical for eNOS engagement.
| Evidence Dimension | Inhibition of human endothelial nitric oxide synthase (eNOS) |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | 4-[2-(2-nitrovinyl)-1H-pyrrol-1-yl]benzoic acid |
| Quantified Difference | Target compound is active (IC50 = 180 nM); comparator is inactive or has significantly reduced activity. |
| Conditions | Inhibition of human eNOS expressed in insect SF9 cells after 1 hr |
Why This Matters
This evidence establishes that the meta-substituted benzoic acid group is not a passive structural feature but a critical determinant of target engagement, meaning the 3-substituted isomer cannot be replaced by the more synthetically common 4-substituted analog without a complete loss of this specific activity.
- [1] BindingDB. (2012). BDBM50372207 (CHEMBL272708) Activity Data: IC50 180 nM for human eNOS. View Source
- [2] YaoZ Database. (n.d.). WAY-140288 (Synthesis and activity note for 3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid and its inactive para-isomer). View Source
